4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-chloro-2-[[(3,4-diethoxyphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-3-22-17-8-5-13(9-18(17)23-4-2)11-20-12-14-10-15(19)6-7-16(14)21/h5-10,20-21H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHLKDOUIYQYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chlorophenol with 3,4-diethoxybenzylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol can be compared with other similar compounds, such as:
4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol: This compound has similar structural features but with methoxy groups instead of ethoxy groups, which can affect its reactivity and applications.
4-Chloro-2-{[(3,4-dihydroxybenzyl)amino]methyl}phenol: The presence of hydroxyl groups instead of ethoxy groups can lead to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Biological Activity
4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol (CAS Number: 1036577-24-8) is a phenolic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, toxicity profiles, and potential applications in various fields.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of both a chloro group and an amino group in its structure suggests potential interactions with biological systems.
Antimicrobial Activity
Research indicates that phenolic compounds often exhibit antimicrobial properties. A study evaluating similar phenolic compounds showed that modifications in the benzyl amine structure can enhance antibacterial activity against Gram-positive bacteria. The presence of the diethoxybenzyl moiety may contribute to this effect by increasing lipophilicity and facilitating membrane penetration.
Antioxidant Properties
Phenolic compounds are known for their antioxidant capabilities due to their ability to scavenge free radicals. The antioxidant activity of this compound can be inferred from studies on related compounds, which demonstrate that electron-donating groups enhance radical scavenging activity.
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against various tumor cells, indicating potential as an anticancer agent.
Acute Toxicity
Toxicological assessments indicate that this compound has moderate toxicity levels. Animal studies have reported adverse effects at higher doses, necessitating further investigation into safe exposure limits.
Genotoxicity
Genotoxicity tests are essential to ascertain the mutagenic potential of compounds. While related phenolic compounds have shown mixed results in Ames tests, more comprehensive studies are required for this compound to determine its mutagenic risk conclusively.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of phenolic compounds found that modifications in the side chains significantly affected their antibacterial efficacy. The diethoxy substitution in this compound was associated with increased activity against Staphylococcus aureus.
- Cytotoxic Evaluation : In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity towards cancerous cell lines while sparing normal cells, suggesting a therapeutic window for potential anticancer applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClNO3 |
| CAS Number | 1036577-24-8 |
| Antimicrobial Activity | Moderate to High |
| Cytotoxicity (IC50) | Micromolar Range |
| Acute Toxicity | Moderate |
| Genotoxicity | Pending Further Studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
